molecular formula C9H9BrCl2O B14035231 1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol

1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol

Cat. No.: B14035231
M. Wt: 283.97 g/mol
InChI Key: UVAWNMNGWFTKPD-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol (CAS: 90434-14-3) is a brominated aromatic compound featuring a dichloroethanol moiety attached to a substituted phenyl ring. It is synthesized via organometallic reactions involving aryl Grignard or lithium reagents with dichloroacetic aldehyde derivatives, as inferred from methods for analogous compounds . This compound is commercially available at 95% purity, indicating its relevance in research and industrial applications, though specific synthetic protocols remain proprietary . Its structure combines halogenated (Br, Cl) and methyl substituents, which likely influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C9H9BrCl2O

Molecular Weight

283.97 g/mol

IUPAC Name

1-(2-bromo-5-methylphenyl)-2,2-dichloroethanol

InChI

InChI=1S/C9H9BrCl2O/c1-5-2-3-7(10)6(4-5)8(13)9(11)12/h2-4,8-9,13H,1H3

InChI Key

UVAWNMNGWFTKPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(C(Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol typically involves the bromination of 5-methylphenyl followed by the introduction of dichloroethanol groups. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to remove halogen atoms.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a dehalogenated alcohol.

Scientific Research Applications

1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its application, such as its use in medicinal chemistry or as a reagent in organic synthesis.

Comparison with Similar Compounds

Structural Insights :

  • Halogen Effects: Bromine in the target compound increases molecular weight and polarizability compared to chlorine in 1-(2-chlorophenyl)-2,2-dichloroethanol. This may enhance lipophilicity and alter metabolic stability .
  • Methyl Group Impact : The methyl substituent at position 5 likely sterically hinders electrophilic substitution reactions, differentiating its reactivity from unsubstituted or chloro-substituted analogues .

Comparison with Aliphatic Dichloroethanol Derivatives

2,2-Dichloroethanol (CAS: 598-38-9)

2,2-Dichloroethanol (C₂H₄Cl₂O) is a simpler aliphatic compound lacking aromatic rings. Key differences include:

Property This compound 2,2-Dichloroethanol
Structure Aromatic with Br/CH₃ substituents Aliphatic
Reactivity Stabilized by aromatic ring; slower oxidation Rapid oxidation to dichloroacetaldehyde
Metabolism Likely CYP-mediated dehalogenation Forms acetic acid and dichloroacetic acid
Environmental Fate Potential persistence due to aromaticity Short atmospheric lifetime (reacts with OH radicals, k = 5.54 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹)

Metabolic Pathways :

  • 2,2-Dichloroethanol is a minor metabolite of 1,1-dichloroethane, undergoing CYP2E1-mediated oxidation to toxic dichloroacetic acid . The aromatic derivative’s metabolism remains unstudied but may involve dehalogenation or hydroxylation at the benzylic position.

Pharmacological and Industrial Relevance

Mitotane and Dicofol Derivatives

  • Dicofol Metabolites: Residues like 1-(2-chlorophenyl)-1-(4′-chlorophenyl)-2,2-dichloroethanol (FW 152) underscore the environmental impact of chlorinated analogues, necessitating comparative toxicity studies for brominated variants .

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